molecular formula C41H74NO8P B3025855 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine CAS No. 70812-59-8

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine

Cat. No. B3025855
CAS RN: 70812-59-8
M. Wt: 740.0 g/mol
InChI Key: DRIVXEVMDWCWLI-CAQMIEAISA-N
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Description

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (PAPC) is a phospholipid that contains palmitic acid and arachidonic acid at the sn-1 and sn-2 positions, respectively . It is found in biological membranes . PAPC is oxidized in vivo, and its oxidation products are involved in chronic inflammation and vascular disease .


Synthesis Analysis

The native PAPC standard can be oxidized in vitro by the Fenton reaction, and the oxidized PAPC (ox-PAPC) products can be analyzed by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS) .


Molecular Structure Analysis

The molecular formula of PAPC is C44H80NO8P . It has an average mass of 782.082 Da and a monoisotopic mass of 781.562134 Da .


Chemical Reactions Analysis

Oxidized PAPC (ox-PAPC) and specifically, the component lipid 1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphorylcholine increase interleukin-8 (IL-8) synthesis in aortic endothelial cells .


Physical And Chemical Properties Analysis

PAPC has 9 H bond acceptors, 1 H bond donor, 40 freely rotating bonds, and violates the Rule of 5 twice . Its ACD/LogP is 10.73 .

Mechanism of Action

Target of Action

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (PAPC) is a phospholipid found in biological membranes . It contains palmitic acid (16:0) and arachidonic acid (20:4) at the sn-1 and sn-2 positions, respectively .

Mode of Action

PAPC undergoes oxidation in vivo, producing derivatives that play roles in chronic inflammation and vascular disease

Biochemical Pathways

The major pathways involved in the synthesis of glycerophosphoethanolamines like PAPC are the GPSer decarboxylation pathway (active on mitochondrial inner membranes) and the CDP-ethanolamine pathway (also named Kennedy pathway) . In the latter, ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine, which, in the last step, transfers the phosphoethanolamine group to diacylglycerol, forming glycerophosphoethanolamine .

Result of Action

The oxidation products of PAPC are involved in chronic inflammation and vascular disease . For instance, oxidized PAPC can stimulate tissue factor expression in human endothelial cells via activation of ERK/EGR-1 and Ca (++)/NFAT . Moreover, certain derivatives of PAPC, such as 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC), can induce inflammation, proliferation, or apoptosis in cultured vascular smooth muscle cells and macrophages .

Action Environment

It’s known that papc is found in biological membranes , suggesting that its action might be influenced by the lipid composition of these membranes, the presence of reactive oxygen species (which can cause PAPC oxidation), and other factors related to the cellular environment.

properties

IUPAC Name

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42)37-47-40(43)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,39H,3-10,12,14-16,19,21,23-25,27,29-38,42H2,1-2H3,(H,45,46)/b13-11-,18-17-,22-20-,28-26-/t39-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIVXEVMDWCWLI-CAQMIEAISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H74NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901335904
Record name 2-Arachidonoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(16:0/20:4(5Z,8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine

CAS RN

70812-59-8
Record name 2-Arachidonoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PE(16:0/20:4(5Z,8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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